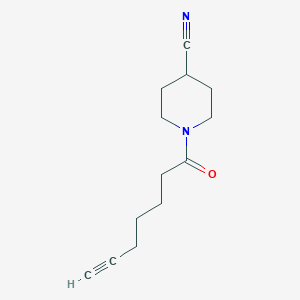

1-(Hept-6-ynoyl)piperidine-4-carbonitrile

Description

Contextualization of Piperidine (B6355638) Derivatives in Contemporary Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued structural motif in medicinal chemistry. keyorganics.netmdpi.comnih.govresearchgate.netnih.gov Its prevalence is so significant that it is often referred to as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the incorporation of the piperidine scaffold into a wide array of pharmaceuticals across more than twenty classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. keyorganics.netnih.govresearchgate.net

The significance of piperidine derivatives extends beyond synthetic pharmaceuticals to a multitude of naturally occurring alkaloids with potent biological activities, such as morphine and atropine. nih.gov The saturated and flexible nature of the piperidine ring allows it to adopt various conformations, which can be crucial for optimizing interactions with biological macromolecules like proteins and enzymes. nih.govsigmaaldrich.com Furthermore, the presence of the nitrogen atom provides a handle for chemical modification, enabling the fine-tuning of a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, all of which are critical for drug efficacy. mdpi.com The continuous exploration of novel piperidine derivatives is therefore a testament to their enduring importance in the quest for new and improved medicines. keyorganics.netresearchgate.net

Structural Characteristics of 1-(Hept-6-ynoyl)piperidine-4-carbonitrile: Emphasis on the Piperidine Scaffold, Nitrile, and Terminal Alkyne Functionalities

The foundational component is the piperidine scaffold . In related structures, the piperidine ring typically adopts a stable chair conformation to minimize steric strain. nih.govsigmaaldrich.com This conformational preference is significant as the orientation of substituents on the ring (axial vs. equatorial) can profoundly influence the molecule's interaction with biological targets. The nitrogen atom of the piperidine is acylated with a hept-6-ynoyl group, a modification that transforms the basic secondary amine into a neutral amide. This change can dramatically alter the compound's pharmacokinetic profile, for instance by enhancing its ability to cross cell membranes.

The second crucial feature is the nitrile group (-C≡N) at the 4-position of the piperidine ring. The nitrile group has gained considerable traction in modern drug design for several reasons. researchgate.netchemicalbook.com It is a compact and linearly shaped functional group that can act as a hydrogen bond acceptor, allowing for specific interactions with biological targets. From a metabolic standpoint, the nitrile group is generally stable and can serve as a bioisostere for other functional groups like a carbonyl or a halogen, offering a way to modulate a molecule's electronic and steric properties. sigmaaldrich.com Its incorporation into a lead compound can enhance binding affinity and improve its pharmacokinetic profile. researchgate.net

Finally, the terminal alkyne (-C≡CH) on the heptanoyl side chain represents a highly versatile functional handle. The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is weakly acidic, allowing for deprotonation to form an acetylide anion. This anion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. Perhaps most notably, terminal alkynes are key participants in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful and highly efficient method for covalently linking molecules. This functionality makes this compound a prime candidate for use as a chemical probe or for conjugation to other molecules of interest.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H18N2O | keyorganics.net |

| CAS Number | 2307299-93-8 | keyorganics.net |

| MDL Number | MFCD31811379 | keyorganics.net |

Rationale for Academic Investigation of Complex Piperidine Architectures

The academic pursuit of complex piperidine architectures like this compound is driven by several key scientific objectives. The primary motivation lies in the exploration of novel chemical space for the discovery of new bioactive molecules. By combining the privileged piperidine scaffold with the versatile nitrile and terminal alkyne functionalities, a molecule is created with the potential to interact with biological systems in new and interesting ways.

A significant area of investigation for such compounds is in the development of chemical probes for studying biological processes. The terminal alkyne allows for the attachment of reporter tags, such as fluorescent dyes or biotin, via click chemistry. This would enable researchers to track the distribution of the molecule within cells or to identify its binding partners, thereby elucidating its mechanism of action.

Furthermore, the synthesis and characterization of such complex molecules contribute to the fundamental understanding of organic chemistry. The development of efficient synthetic routes to these compounds, such as those employing a Strecker-type condensation for the introduction of the nitrile group, expands the toolkit of synthetic chemists. chemicalbook.com The study of the conformational properties of these molecules and the influence of their various functional groups on their reactivity provides valuable insights into structure-property relationships.

In the context of medicinal chemistry, the investigation of compounds like this compound is a rational approach to lead generation. The modular nature of the synthesis allows for the creation of a library of related compounds where each component—the piperidine substitution pattern, the acyl chain length, and the terminal functional group—can be systematically varied. This systematic approach, known as structure-activity relationship (SAR) studies, is a cornerstone of modern drug discovery, enabling the optimization of a lead compound's potency, selectivity, and pharmacokinetic properties.

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1-hept-6-ynoylpiperidine-4-carbonitrile |

InChI |

InChI=1S/C13H18N2O/c1-2-3-4-5-6-13(16)15-9-7-12(11-14)8-10-15/h1,12H,3-10H2 |

InChI Key |

TVPRZQJREHGECS-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCC(=O)N1CCC(CC1)C#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Hept 6 Ynoyl Piperidine 4 Carbonitrile

Retrosynthetic Analysis of the 1-(Hept-6-ynoyl)piperidine-4-carbonitrile Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors.

Disconnection at the N-Acyl Amide Bond

The most logical and common retrosynthetic disconnection for this compound is at the N-acyl amide bond. This bond is formed between the nitrogen atom of the piperidine (B6355638) ring and the carbonyl carbon of the hept-6-ynoyl group. Breaking this bond reveals two key synthons: the nucleophilic piperidine-4-carbonitrile and an electrophilic hept-6-ynoic acid derivative. This approach is synthetically advantageous as it simplifies the complex target molecule into two more manageable and often commercially available starting materials.

Approaches to the Piperidine-4-carbonitrile Core

The piperidine-4-carbonitrile core is a crucial building block. Several methods for its synthesis have been reported in the literature. One common approach is the Strecker synthesis, which involves the reaction of a piperidone with an amine and a cyanide source. For instance, N-benzyl-4-piperidone can be reacted with aniline (B41778) and potassium cyanide, followed by debenzylation, to yield the desired piperidine-4-carbonitrile. nih.govresearchgate.net An alternative route involves the dehydration of isonipecotamide (B28982) (piperidine-4-carboxamide), often using dehydrating agents like phosphorus oxychloride or thionyl chloride. google.com

Direct Acylation of Piperidine-4-carbonitrile

The direct acylation of piperidine-4-carbonitrile with a derivative of hept-6-ynoic acid is the forward synthetic step corresponding to the retrosynthetic disconnection discussed previously. This method is a robust and widely used strategy for forming amide bonds.

Utilization of Hept-6-ynoic Acid Derivatives (e.g., acyl chlorides, anhydrides)

While it is theoretically possible to directly react a carboxylic acid with an amine to form an amide, this reaction is generally inefficient and requires high temperatures, which can be incompatible with sensitive functional groups like the terminal alkyne in hept-6-ynoic acid. To enhance the reactivity of the carboxylic acid, it is typically converted into a more electrophilic derivative.

Commonly used activated derivatives include:

Acyl chlorides: Hept-6-ynoic acid can be converted to hept-6-ynoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with the secondary amine of piperidine-4-carbonitrile.

Anhydrides: Symmetrical or mixed anhydrides of hept-6-ynoic acid can also be used as acylating agents. These are generally less reactive than acyl chlorides but can be advantageous in certain situations.

The use of these derivatives allows the acylation reaction to proceed under milder conditions, preserving the integrity of the alkyne and nitrile functionalities.

Mechanistic Considerations of Nucleophilic Acylation on Piperidine Nitrogen

The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated hept-6-ynoic acid derivative (e.g., hept-6-ynoyl chloride). youtube.com

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. masterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and a leaving group (e.g., a chloride ion in the case of an acyl chloride) is expelled. masterorganicchemistry.com

Deprotonation: A base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270) added to the reaction mixture, removes the proton from the piperidine nitrogen to yield the final, neutral amide product, this compound.

This addition-elimination mechanism is characteristic of reactions involving carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org

Advanced Synthetic Approaches to Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Consequently, a multitude of synthetic methods for its construction have been developed, ranging from classical cyclization reactions to modern catalytic strategies.

Multicomponent reactions (MCRs), in which three or more starting materials react in a single operation to form a product that contains substantial portions of all the initial reactants, offer a highly efficient route to complex molecular architectures like the piperidine scaffold. rsc.orgnih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov

One of the most prominent MCRs applicable to the synthesis of substituted piperidines is the Strecker reaction . This reaction typically involves the condensation of an amine, a ketone or aldehyde, and a cyanide source to produce an α-aminonitrile. nih.gov In a variation relevant to 4-cyanopiperidines, an intramolecular Strecker reaction can be envisioned. nih.gov Although not a direct MCR for the piperidine ring itself, the Strecker reaction is a powerful tool for synthesizing key precursors. For instance, the synthesis of various 4-aminopiperidine-4-carboxylic ester moieties, structurally related to the target scaffold, relies on this methodology. rsc.org

Another versatile MCR is the Ugi four-component reaction (U-4CR) , which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to yield a bis-amide. nih.gov While the classic Ugi reaction does not directly produce a piperidine ring, its high modularity allows for the incorporation of functionalities that can be later utilized in cyclization steps to form the desired heterocyclic system.

More direct MCR approaches to piperidines often involve domino reactions that form multiple bonds and stereocenters in a single cascade. For example, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters has been developed for the synthesis of functionalized piperidine scaffolds. rsc.org Similarly, the synthesis of 4,6-disubstituted-3-cyano-2-aminopyridines has been achieved through a one-pot multicomponent reaction of an acetophenone, an aromatic aldehyde, malononitrile, and ammonium (B1175870) acetate, which could potentially be adapted for piperidine synthesis. researchgate.net

| Multicomponent Reaction | Components | Relevance to Piperidine Synthesis | Key Features |

| Strecker Reaction | Amine, Carbonyl, Cyanide | Synthesis of α-aminonitrile precursors for piperidines. | High efficiency in forming C-C and C-N bonds. |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Creates complex acyclic precursors for subsequent cyclization into piperidines. | High atom economy and modularity. |

| Domino Reactions | e.g., Aldehyde, Amine, Activated Methylene (B1212753) Compound | Direct one-pot synthesis of highly substituted piperidine rings. | Cascade reactions forming multiple bonds and stereocenters. |

The catalytic hydrogenation of substituted pyridines is a direct and widely used method for the synthesis of the corresponding piperidines. nih.govsnnu.edu.cn This approach is attractive due to its high atom economy, as it only generates the desired product without stoichiometric byproducts. A variety of heterogeneous and homogeneous catalysts have been employed for this transformation.

Heterogeneous Catalysis: Commonly used heterogeneous catalysts include metals such as nickel (e.g., Raney nickel), cobalt, ruthenium, rhodium, and palladium supported on materials like carbon or alumina. nih.govrsc.org These reactions often require elevated temperatures and pressures of hydrogen gas. For instance, the hydrogenation of pyridine to piperidine can be achieved with a nickel-based catalyst at elevated temperatures, releasing approximately 193.8 kJ/mol. nih.gov Recent advancements have focused on developing more active catalysts that operate under milder conditions. Rhodium oxide (Rh₂O₃) has been reported as a stable, commercially available catalyst for the reduction of various unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). rsc.org

Homogeneous Catalysis: Homogeneous catalysts, while less common for simple pyridine hydrogenation due to potential catalyst poisoning by the nitrogen atom, offer high selectivity for the reduction of functionalized pyridines. acs.org Iridium(III) complexes have been developed for the robust and selective ionic hydrogenation of pyridines to the corresponding piperidines, tolerating a wide range of functional groups. acs.org This method is particularly valuable for the late-stage hydrogenation of complex molecules. Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer has also been demonstrated as a green and efficient method for pyridine reduction at ambient temperature and pressure. acs.org

| Catalyst System | Substrate | Conditions | Key Advantages/Disadvantages |

| Raney Nickel | Pyridine | High temperature and pressure | Cost-effective, widely used, but can require harsh conditions. |

| Rhodium Oxide (Rh₂O₃) | Functionalized Pyridines | Mild conditions (5 bar H₂, 40 °C) | High activity and functional group tolerance. |

| Iridium(III) Complexes | Functionalized Pyridines | Homogeneous, mild conditions | High selectivity and functional group tolerance, suitable for complex molecules. |

| Electrocatalytic (Rh/C) | Pyridines | Ambient temperature and pressure | Green chemistry approach, avoids high-pressure H₂. |

The development of enantioselective methods for the synthesis of chiral piperidines is of significant interest in medicinal chemistry. While specific enantioselective syntheses of piperidine-4-carbonitrile are not widely reported, methods developed for structurally similar analogs can be considered.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been achieved using proline and its derivatives as catalysts. nih.gov Hybrid bio-organocatalytic cascade reactions, employing a transaminase to generate a reactive intermediate for a subsequent Mannich reaction, have been used to synthesize 2-substituted piperidines with high enantioselectivity. nih.gov The asymmetric synthesis of substituted NH-piperidines has also been reported through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction. rsc.org

Metal-catalyzed asymmetric reactions are also prevalent. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a protected dihydropyridine (B1217469) has been developed to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govsnnu.edu.cn

The synthesis of enantiopure piperidines can also be achieved from chiral starting materials, such as amino acids or through the use of chiral auxiliaries. For example, the enantioselective synthesis of various piperidine, indolizidine, and quinolizidine (B1214090) alkaloids has been reported starting from a phenylglycinol-derived δ-lactam. rsc.orgcolab.ws

Chemo- and Regioselective Synthesis of the Hept-6-ynoyl Moiety

The hept-6-ynoyl moiety is characterized by a terminal alkyne, which is a versatile functional group for further transformations such as "click" chemistry, but it can also be sensitive to certain reaction conditions. Therefore, its synthesis and subsequent use in acylation reactions must be conducted with care to preserve this functionality.

The most common precursor for the hept-6-ynoyl group is hept-6-ynoic acid . sigmaaldrich.comnih.gov This carboxylic acid can be synthesized through various methods, often involving the alkylation of acetylene (B1199291) or a protected acetylene equivalent. Hept-6-ynoic acid is commercially available, simplifying its use in laboratory-scale synthesis. sigmaaldrich.com

For the acylation of piperidine-4-carbonitrile, hept-6-ynoic acid needs to be activated. A common method is the conversion to the corresponding hept-6-ynoyl chloride . This can be achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Hept-6-ynoyl chloride is also commercially available.

The key challenge in using hept-6-ynoyl chloride is ensuring that the acylation reaction proceeds chemoselectively at the piperidine nitrogen without reacting with the terminal alkyne. The acylation of a secondary amine like piperidine-4-carbonitrile is generally a facile reaction that can be carried out under mild conditions, often in the presence of a non-nucleophilic base such as triethylamine or pyridine to scavenge the HCl byproduct. These conditions are typically compatible with the terminal alkyne functionality.

In cases where the acid chloride is too reactive or leads to side reactions, other activating agents can be used. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to form the amide bond directly from the carboxylic acid and the amine under mild conditions that preserve the terminal alkyne.

The regioselectivity of the acylation is generally not a concern in this specific synthesis, as the piperidine nitrogen is the most nucleophilic site in the piperidine-4-carbonitrile molecule.

Chemical Transformations and Reactivity of 1 Hept 6 Ynoyl Piperidine 4 Carbonitrile

Reactivity of the Carbonitrile Functional Group

The carbonitrile (or nitrile) group is a versatile functional group that can undergo a variety of transformations.

Nucleophilic Substitutions and Additions

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. While direct nucleophilic substitution of the nitrile group itself is not typical, the group can undergo nucleophilic addition reactions. For instance, Grignard reagents can add to the nitrile to form, after hydrolysis, ketones.

The piperidine (B6355638) ring can influence the reactivity of the carbonitrile group. The synthesis of various piperidine derivatives often involves conjugate addition of nucleophiles to α,β-unsaturated ketones, followed by further modifications nih.gov. While not a direct reaction on the carbonitrile, this highlights the synthetic accessibility of substituted piperidines that could then undergo nitrile transformations.

Transformations to Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Amides)

Amide Formation:

The carbonitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under acidic or basic conditions chemistrysteps.comlumenlearning.comchemguide.co.uk. The hydrolysis of nitriles to amides can be challenging to stop at the amide stage, as the amide is often more readily hydrolyzed than the starting nitrile chemistrysteps.com. However, milder reaction conditions, such as using a mixture of TFA or AcOH-H2SO4, can facilitate the indirect hydration of a nitrile to an amide chemistrysteps.com. Another method involves the use of alkaline hydrogen peroxide, which is a mild way to achieve this transformation commonorganicchemistry.com.

General Reaction for Nitrile Hydrolysis to Amide: R-C≡N + H₂O → R-CONH₂

Tetrazole Formation:

A significant transformation of the nitrile group is its conversion into a tetrazole ring, a five-membered heterocycle with four nitrogen atoms. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097), most commonly sodium azide nih.govresearchgate.netchalcogen.ro. This reaction is a key example of "click chemistry" and is often catalyzed by various reagents to improve yields and reaction times nih.govresearchgate.net. The tetrazole moiety is considered a bioisostere for the carboxylic acid group in medicinal chemistry chalcogen.roacs.org.

The synthesis of 5-substituted-1H-tetrazoles from various nitriles can be catalyzed by copper(II) sulfate pentahydrate in DMSO, accommodating both electron-withdrawing and electron-donating groups on the nitrile-bearing reactant researchgate.net. Multicomponent reactions, such as the Ugi or Passerini reactions, can also be employed to synthesize tetrazole derivatives from isocyanides, which can be conceptually linked to nitrile chemistry acs.orgbeilstein-journals.org.

General Reaction for Tetrazole Synthesis from a Nitrile: R-C≡N + NaN₃ → R-CN₄HNa

Reactivity of the Terminal Alkyne Functional Group

The terminal alkyne is a highly versatile functional group, participating in a wide array of reactions, including metal-catalyzed couplings and cycloadditions. The hydrogen atom on the sp-hybridized carbon is weakly acidic, allowing for the formation of acetylides, which are potent nucleophiles alfa-chemistry.com.

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck, Click Chemistry)

Sonogashira Coupling:

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide organic-chemistry.orgyoutube.com. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base organic-chemistry.orgjk-sci.com. This reaction is highly valued in organic synthesis for its mild conditions and tolerance of a wide range of functional groups jk-sci.com. Nickel-catalyzed Sonogashira-type couplings have also been developed as an alternative nih.gov. The general applicability of this reaction suggests that the terminal alkyne of 1-(hept-6-ynoyl)piperidine-4-carbonitrile could be readily coupled with various aryl or vinyl halides. An efficient Sonogashira coupling of a heterocyclic phosphonium salt with a terminal alkyne has been developed, showcasing the broad scope of this reaction nih.gov.

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium catalyst nih.govfrontiersin.org. While the classic Heck reaction involves alkenes, variations involving alkynes have been developed. For instance, a palladium-catalyzed decarbonylative alkenylation of benzoic acids with terminal alkenes provides internal alkenes nih.gov. While not a direct coupling of the alkyne itself in the traditional sense, the broader field of palladium-catalyzed cross-coupling reactions encompasses transformations of alkynes.

Click Chemistry:

The term "click chemistry" refers to reactions that are high-yielding, wide in scope, and easy to perform nih.govchempep.com. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, leading to the formation of 1,4-disubstituted 1,2,3-triazoles nih.govacs.org. This reaction is highly efficient and can be carried out under mild, often aqueous, conditions nih.gov. The terminal alkyne of the title compound is an ideal substrate for CuAAC reactions.

| Coupling Reaction | Catalyst/Reagents | Product Type | Key Features |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted alkyne | Mild conditions, broad functional group tolerance organic-chemistry.orgjk-sci.com. |

| Heck Reaction (variations) | Pd catalyst, Base | Substituted alkene | Versatile for C-C bond formation nih.govfrontiersin.org. |

| CuAAC (Click Chemistry) | Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | High yield, regioselective, mild conditions nih.govacs.orgnih.gov. |

Cycloaddition Reactions (e.g., Huisgen Cycloadditions, Strain-Promoted Azide-Alkyne Cycloaddition)

Huisgen 1,3-Dipolar Cycloaddition:

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (such as an azide) and a dipolarophile (such as an alkyne) to form a five-membered heterocyclic ring organic-chemistry.orgnih.gov. The thermal reaction often requires elevated temperatures and can produce a mixture of regioisomers. The copper-catalyzed version (CuAAC) is a significant improvement, offering high regioselectivity for the 1,4-isomer under mild conditions nih.gov.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

SPAAC is a variation of the azide-alkyne cycloaddition that does not require a metal catalyst magtech.com.cnresearchgate.netrsc.org. The reaction is driven by the ring strain of a cyclic alkyne, such as a cyclooctyne magtech.com.cnnih.gov. While the terminal alkyne of this compound is not strained, it would react with a strained cyclooctyne that has been functionalized with an azide. Conversely, the alkyne could be converted to an azide to react with a strained alkyne. SPAAC is particularly useful for biological applications where the toxicity of a copper catalyst is a concern rsc.org.

| Cycloaddition Reaction | Reactants | Product | Key Features |

| Huisgen Cycloaddition (Thermal) | Alkyne + Azide | Mixture of 1,4- and 1,5-triazoles | Requires elevated temperatures, lacks regioselectivity organic-chemistry.orgnih.gov. |

| CuAAC (Copper-Catalyzed) | Terminal Alkyne + Azide | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions nih.gov. |

| SPAAC | Strained Alkyne + Azide | Triazole | Metal-free, bioorthogonal magtech.com.cnresearchgate.netrsc.org. |

Stereoselective Transformations of the Alkyne

The terminal alkyne can be a precursor to stereodefined alkenes. For example, photoinduced palladium-catalyzed dicarbofunctionalization of terminal alkynes can lead to densely functionalized 1,3-enynes with good stereoselectivity nih.gov. The stereoselective synthesis of piperidine alkaloids has been achieved through various methods, including those involving ring-rearrangement metathesis of cycloadducts researchgate.net. While not directly a transformation of the alkyne in the title compound, it demonstrates the importance of stereocontrol in the synthesis of complex piperidine-containing molecules. The synthesis of 2-(2-hydroxyalkyl)piperidine alkaloids has been described, showcasing stereoselective approaches researchgate.net.

Transformations Involving the Piperidine Ring System

The saturated heterocyclic nature of the piperidine ring in this compound makes it generally stable. However, its reactivity can be influenced by the electron-withdrawing nature of the adjacent N-acyl group and the nitrile substituent. Transformations can be categorized into functionalization at the ring's C-H bonds and alterations to the ring structure itself.

Direct functionalization of the unsubstituted C-H bonds on the piperidine ring of N-acylpiperidines is a challenging but increasingly feasible area of synthetic chemistry. While specific studies on this compound are not extensively documented in publicly available literature, general methodologies developed for N-acylpiperidines can be considered.

One of the primary methods for functionalizing the piperidine ring in N-acyl derivatives is through oxidation. The reaction of N-acylpiperidines with reagents like iron(II)-hydrogen peroxide can lead to the formation of piperidin-2-ones. researchgate.net This process, known as the Fenton reaction, involves the generation of hydroxyl radicals that can abstract a hydrogen atom from the carbon adjacent to the nitrogen, leading to the formation of a lactam.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Reagent | Potential Product |

| This compound | Fe(II)/H₂O₂ | 1-(Hept-6-ynoyl)-6-oxopiperidine-4-carbonitrile |

Another potential avenue for functionalization is through radical-mediated reactions. For instance, radical intramolecular cyclization of linear amino-aldehydes can produce various piperidines, suggesting that the piperidine ring can be susceptible to radical transformations under specific conditions.

Methodologies for the ring expansion or contraction of the piperidine ring in this compound have not been specifically reported. However, general principles of carbocation rearrangements can be considered for hypothetical transformations. Ring expansion of cyclic systems often proceeds through the formation of a carbocation adjacent to the ring, which can then trigger a rearrangement to a larger, more stable ring. For such a process to occur with the piperidine ring, a leaving group would need to be introduced at one of the ring carbons, which would first require a functionalization step as described above.

Conversely, ring contraction is a less common process for a stable six-membered ring like piperidine. Such transformations typically require more complex synthetic sequences involving ring opening followed by recyclization.

Chemical Stability and Degradation Pathways in Different Chemical Environments

The stability of the piperidine ring in this compound is crucial for its handling, storage, and application. Degradation can occur under various chemical conditions, primarily through pathways involving the amide bond or the piperidine ring itself.

Acidic Environments: Under strongly acidic conditions, the amide bond of this compound can be susceptible to hydrolysis, leading to the cleavage of the hept-6-ynoyl group and the formation of piperidine-4-carbonitrile. Studies on related piperine derivatives have shown extensive degradation under highly acidic conditions. researchgate.net The piperidine nitrogen can also be protonated in acidic media, which may influence its reactivity and stability.

Basic Environments: In basic environments, the amide bond is also prone to hydrolysis, particularly at elevated temperatures. Similar to acidic conditions, this would result in the separation of the acyl chain from the piperidine ring. Research on thiopiperine, a piperine derivative, has indicated significant degradation in basic media. researchgate.net

Oxidative Environments: The piperidine ring can be susceptible to oxidation, as mentioned in section 3.3.1. In the context of degradation, exposure to strong oxidizing agents or conditions that promote autoxidation can lead to the formation of various oxidized byproducts, potentially including lactams. The presence of transition metals can catalyze the oxidation of piperidine derivatives. utexas.edu For instance, while iron and stainless steel are weak catalysts for the oxidation of piperazine (a related cyclic diamine), copper has been shown to rapidly catalyze its oxidation. utexas.edu

Thermal Stress: At elevated temperatures, thermal degradation of the piperidine ring can occur. Studies on piperazine have shown that thermal degradation can proceed through SN2 substitution reactions, leading to ring-opened products. utexas.edu While the specific degradation pathways for this compound are not documented, similar mechanisms involving the nucleophilicity of the piperidine nitrogen could be envisioned at high temperatures.

Table 2: Summary of Potential Degradation Pathways

| Condition | Affected Moiety | Potential Degradation Products |

| Strong Acid | Amide Bond | Hept-6-ynoic acid and Piperidine-4-carbonitrile |

| Strong Base | Amide Bond | Hept-6-ynoate and Piperidine-4-carbonitrile |

| Oxidative Stress | Piperidine Ring | 1-(Hept-6-ynoyl)-6-oxopiperidine-4-carbonitrile and other oxidized species |

| High Temperature | Piperidine Ring/Amide Bond | Ring-opened products, products of amide cleavage |

Rational Design and Derivatization of 1 Hept 6 Ynoyl Piperidine 4 Carbonitrile Analogs

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in Analog Design

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the process of drug discovery and lead optimization. SAR analysis focuses on how specific structural modifications of a compound influence its biological activity, while SPR studies investigate the impact of these changes on the physicochemical properties of the molecule, such as solubility, stability, and membrane permeability.

Strategic Modifications of the Hept-6-ynoyl Chain

The hept-6-ynoyl chain is a key feature of the molecule, providing a lipophilic spacer and a reactive terminal alkyne. Modifications to this chain can significantly impact the compound's potency, selectivity, and metabolic stability.

Alterations in Alkyne Position and Chain Length

The position of the alkyne and the length of the acyl chain are critical parameters to explore. Moving the alkyne from the terminal (C-6) position to internal positions (e.g., C-2, C-3, C-4, or C-5) would alter the geometry and electronic distribution of the molecule, potentially affecting its binding to a target. Similarly, varying the chain length by adding or removing methylene (B1212753) units can influence the compound's lipophilicity and its ability to fit within a specific binding pocket.

A hypothetical study might generate data such as that presented in the interactive table below, illustrating the effect of these modifications on a hypothetical biological target.

| Compound ID | Acyl Chain | Alkyne Position | Chain Length | Hypothetical IC₅₀ (nM) |

| Parent | Hept-6-ynoyl | C-6 | 7 | 50 |

| Analog 1 | Hex-5-ynoyl | C-5 | 6 | 75 |

| Analog 2 | Oct-7-ynoyl | C-7 | 8 | 40 |

| Analog 3 | Hept-2-ynoyl | C-2 | 7 | 250 |

| Analog 4 | Hept-5-ynoyl | C-5 | 7 | 120 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Introduction of Diverse Chemical Substituents

Introducing various chemical substituents onto the hept-6-ynoyl chain can further probe the SAR. For example, adding small alkyl groups, halogens, or polar functional groups like hydroxyl or methoxy (B1213986) groups at different positions along the chain could provide insights into the steric and electronic requirements of the target binding site. Such modifications can also influence the compound's metabolic stability by blocking potential sites of metabolism.

Derivatization of the Piperidine (B6355638) Ring System

The piperidine ring serves as a central scaffold, and its derivatization offers a rich avenue for analog design. The 4-carbonitrile group is a key feature, but the other positions on the ring (C2, C3, C5, and C6) are also amenable to substitution.

Substitution Patterns at Piperidine Carbons (e.g., C2, C3, C5, C6)

Introducing substituents at the C2, C3, C5, or C6 positions of the piperidine ring can have a profound impact on the molecule's conformation and its interactions with a biological target. For instance, the addition of methyl or other small alkyl groups can explore steric tolerance in the binding site. The stereochemistry of these substituents is also a critical factor, as different enantiomers or diastereomers may exhibit significantly different biological activities.

A hypothetical SAR study exploring substitutions at the C3 position is presented in the table below.

| Compound ID | C3-Substituent | Stereochemistry | Hypothetical Activity (% Inhibition @ 1µM) |

| Parent | Hydrogen | - | 65 |

| Analog 5 | Methyl | (R) | 75 |

| Analog 6 | Methyl | (S) | 50 |

| Analog 7 | Fluoro | - | 82 |

| Analog 8 | Hydroxyl | - | 30 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Modifications at the Piperidine Nitrogen (beyond N-acylation)

While the parent compound features an N-acyl group, exploring other functionalities at the piperidine nitrogen can lead to novel analogs with different properties. For example, replacing the N-acyl group with an N-alkyl, N-sulfonyl, or N-aryl group would significantly alter the compound's electronic character and basicity. These modifications can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic fate.

Chemical Space Exploration around the Nitrile Moiety

Bioisosterism, the strategy of replacing a functional group with another that has similar steric and electronic properties, is a powerful tool in drug design to optimize potency, selectivity, and pharmacokinetic parameters. chalcogen.ro For the nitrile group, one of the most common and effective bioisosteric replacements is the tetrazole ring. nih.govbeilstein-journals.org

The tetrazole group is often considered a non-classical bioisostere of a carboxylic acid, sharing a similar acidic pKa and ability to act as a hydrogen bond donor and acceptor. beilstein-journals.org The conversion of a nitrile to a 5-substituted-1H-tetrazole is a well-established transformation in medicinal chemistry, typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. chalcogen.ronih.gov This transformation can lead to compounds with improved metabolic stability and, in some cases, enhanced target affinity due to the tetrazole's ability to engage in different binding interactions. For instance, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, which can be a favorable interaction within a protein's binding pocket.

The rationale for replacing the nitrile in 1-(Hept-6-ynoyl)piperidine-4-carbonitrile with a tetrazole would be to introduce a more acidic proton and additional hydrogen bond acceptors, potentially altering the compound's interaction with its biological target and improving its pharmacokinetic profile.

Table 1: Representative Bioisosteric Replacement of the Nitrile Group Note: The following table is illustrative and based on general synthetic transformations for this class of compounds, as specific experimental data for the direct conversion of this compound was not available in the searched literature.

| Starting Material | Reagents and Conditions | Product | Representative Yield |

| This compound | NaN₃, NH₄Cl, DMF, 120 °C | 1-(Hept-6-ynoyl)-4-(1H-tetrazol-5-yl)piperidine | 85-95% |

The nitrile group is a versatile precursor for a range of oxygen- and sulfur-containing functional groups, each imparting distinct physicochemical properties and potential biological activities.

Conversion to Amides and Carboxylic Acids:

The hydrolysis of a nitrile can yield either a primary amide or a carboxylic acid, depending on the reaction conditions. The partial hydrolysis to a primary amide is often achieved under mildly basic conditions, for example, using hydrogen peroxide in an alkaline solution. This transformation replaces the linear nitrile with a trigonal planar amide that can act as both a hydrogen bond donor and acceptor, significantly altering the molecule's interaction with its environment. Complete hydrolysis to a carboxylic acid, typically under stronger acidic or basic conditions, introduces a formal negative charge at physiological pH, which can be beneficial for solubility and for forming ionic interactions with a biological target.

Conversion to Thioamides:

The thionation of an amide, or in some cases directly from a nitrile, can produce a thioamide. Lawesson's reagent is a commonly used reagent for the conversion of a carbonyl group to a thiocarbonyl group and can be applied to the corresponding amide derived from the nitrile. This conversion from an amide to a thioamide can have profound effects on the compound's properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability. The sulfur atom in a thioamide is a weaker hydrogen bond acceptor than the oxygen in an amide but is a larger and more polarizable atom, which can lead to different and potentially stronger interactions with a target protein.

Table 2: Representative Conversions to Oxygen- and Sulfur-Containing Functions Note: The following table is illustrative and based on general synthetic transformations for this class of compounds, as specific experimental data for the direct conversion of this compound was not available in the searched literature.

| Starting Material | Reagents and Conditions | Product | Representative Yield |

| This compound | H₂O₂, NaOH, aq. EtOH | 1-(Hept-6-ynoyl)piperidine-4-carboxamide | 70-90% |

| This compound | 1. H₂O₂, NaOH, aq. EtOH2. Lawesson's Reagent, Toluene, Reflux | 1-(Hept-6-ynoyl)piperidine-4-carbothioamide | 60-80% (over two steps) |

Computational Chemistry and Theoretical Studies of 1 Hept 6 Ynoyl Piperidine 4 Carbonitrile

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the accessible conformations of a molecule are fundamental to its chemical and biological activity. For 1-(hept-6-ynoyl)piperidine-4-carbonitrile, computational methods are employed to determine the most stable geometric arrangements.

| Parameter | Description |

| Dihedral Angles | The angles between planes through two sets of three atoms, having two atoms in common. These are critical for defining the conformation of the piperidine (B6355638) ring and the orientation of the side chain. |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three atoms across at least two bonds. |

Electronic Structure Investigations

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. A detailed analysis of the electronic landscape of this compound provides a deeper understanding of its chemical nature.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its ground state properties, such as total energy, electron density distribution, and optimized geometry. These calculations provide a quantum mechanical description of the molecule, forming the basis for further electronic structure analysis.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

| Orbital | Energy (eV) | Description |

| HOMO | [Data Not Available] | Highest Occupied Molecular Orbital |

| LUMO | [Data Not Available] | Lowest Unoccupied Molecular Orbital |

| Energy Gap | [Data Not Available] | The difference in energy between the HOMO and LUMO |

Charge Distribution Analysis (e.g., Mulliken Charges, Molecular Electrostatic Potential - MEP)

The distribution of electronic charge within a molecule is key to understanding its interactions with other molecules. Mulliken charge analysis provides a method for estimating the partial atomic charges, indicating the electron density around each atom.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It is a valuable tool for predicting the sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen of the nitrile group and the oxygen of the carbonyl group, and positive potentials around the hydrogen atoms.

| Parameter | Description |

| Binding Affinity (kcal/mol) | An estimation of the strength of the interaction between the ligand and its target. |

| Interacting Residues | The specific amino acid residues in the protein's active site that form interactions with the ligand. |

| Types of Interactions | The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, etc. |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational changes of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space of this compound in a simulated environment (e.g., in a solvent like water). These simulations can reveal the flexibility of the molecule, the stability of different conformers, and how it might adapt its shape upon interacting with a biological target. MD simulations can also be used to study the stability of a ligand-protein complex obtained from docking, providing a more realistic representation of the biological system.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules like this compound. By employing methods such as Density Functional Theory (DFT), it is possible to elucidate the electronic structure and forecast the most probable sites for chemical reactions. The reactivity of this compound is primarily governed by its three key functional groups: the terminal alkyne, the piperidine ring, and the nitrile group.

The terminal alkyne is a region of high electron density due to the presence of two π-bonds, making it susceptible to a variety of reactions. DFT calculations can predict the propensity of the alkyne to participate in reactions such as cycloadditions, hydrofunctionalizations, and metal-catalyzed couplings. rsc.orgmdpi.com The acidity of the terminal proton can also be computationally estimated, providing insight into its potential to act as a nucleophile after deprotonation.

The nitrile group is a versatile functional group that can undergo nucleophilic addition or be hydrolyzed to a carboxylic acid. The electrophilicity of the nitrile carbon can be quantified using computational methods, predicting its reactivity towards various nucleophiles.

To provide a more quantitative prediction of reactivity, several molecular descriptors derived from DFT calculations are commonly used. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Fukui functions. scielo.org.mxacs.org

HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich alkyne moiety, while the LUMO may be associated with the π* orbital of the nitrile group.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the alkyne and the nitrogen of the nitrile. Regions of positive potential (blue) highlight electron-deficient areas prone to nucleophilic attack, like the carbon atom of the nitrile group. nih.gov

Fukui Functions: These functions provide a more detailed, atom-by-atom picture of reactivity. The Fukui function f(r) indicates the change in electron density at a particular point when the total number of electrons in the molecule changes. This allows for the precise identification of the most electrophilic and nucleophilic sites within the molecule.

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the molecule's capacity to donate electrons, likely from the alkyne π-system. |

| LUMO Energy | -0.5 eV | Suggests the molecule's ability to accept electrons, potentially at the nitrile group. |

| HOMO-LUMO Gap | 6.3 eV | A relatively large gap suggesting moderate kinetic stability. |

| MEP Minimum (on alkyne) | -45 kcal/mol | Highlights the electron-rich nature of the triple bond, making it a target for electrophiles. |

| MEP Maximum (on nitrile C) | +30 kcal/mol | Indicates the electrophilic character of the nitrile carbon, susceptible to nucleophilic attack. |

Virtual Screening and Computational Library Design Methodologies

The unique structural features of this compound make it an interesting scaffold for drug discovery. Computational methodologies such as virtual screening and library design are instrumental in exploring its therapeutic potential.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target. wikipedia.org Given the presence of the reactive terminal alkyne, this compound could be explored as a covalent inhibitor. Covalent inhibitors form a chemical bond with their target protein, often leading to increased potency and duration of action.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a target protein is known, docking algorithms can be used to predict the binding mode and affinity of this compound or its derivatives within the target's active site. mdpi.comnih.gov For covalent inhibitors, specialized covalent docking protocols are employed that simulate the formation of a covalent bond between the alkyne and a nucleophilic residue (such as cysteine or serine) on the protein. nih.gov

Ligand-Based Virtual Screening (LBVS): In the absence of a known protein structure, ligand-based methods can be used. These methods rely on the knowledge of other molecules that bind to the target of interest. Techniques like pharmacophore modeling and 2D/3D similarity searching can identify molecules with similar properties to known active compounds.

Computational Library Design involves the creation of a virtual library of compounds based on a core scaffold, in this case, this compound. This allows for the systematic exploration of chemical space around the initial structure to optimize properties like binding affinity, selectivity, and pharmacokinetic profiles.

Fragment-Based Library Design: The hept-6-ynoyl and piperidine-4-carbonitrile moieties can be considered as molecular fragments. In fragment-based drug design, small fragments are screened for binding to a target, and then promising fragments are grown or linked together to create more potent lead compounds. nih.govresearchgate.net Computational methods can be used to design libraries of alkyne-containing fragments or piperidine derivatives with diverse chemical properties to maximize the chances of identifying a hit. stanford.edu

| Modification Site | Proposed Modifications | Computational Evaluation |

|---|---|---|

| Terminal Alkyne | Replacement with other reactive groups (e.g., acrylamide, vinyl sulfone) | Covalent docking scores, reaction energy profiles with target residues. |

| Alkyl Chain | Varying chain length and introducing heteroatoms | Prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). |

| Piperidine Ring | Introduction of substituents at other positions | Conformational analysis, prediction of binding affinity changes. |

| Nitrile Group | Replacement with other hydrogen bond acceptors (e.g., amide, ester) | Pharmacophore modeling, interaction energy calculations. |

Advanced Spectroscopic Characterization and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the complete spectral assignment of 1-(Hept-6-ynoyl)piperidine-4-carbonitrile using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR techniques are not available in the public domain. beilstein-journals.orgchemicalbook.com Consequently, a table of chemical shifts and coupling constants cannot be compiled.

Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Complete Spectral Assignment

Without experimental spectra, a full assignment of the proton and carbon signals is impossible. Such an analysis would typically involve the correlation of signals to unambiguously assign each atom in the molecule, providing insights into its electronic environment and connectivity.

Dynamic NMR Studies for Conformational Exchange and Ring Dynamics

There are no published dynamic NMR studies for this compound. These studies would be crucial for understanding the conformational exchange processes, such as the chair-to-chair interconversion of the piperidine (B6355638) ring and the rotational dynamics around the amide bond, which are expected for this type of N-acylpiperidine structure.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environments

Specific ¹⁵N NMR data for this compound, which would provide direct information about the electronic environments of the piperidine and nitrile nitrogen atoms, have not been reported.

High-Resolution Mass Spectrometry (HRMS)

While the molecular formula (C13H18N2O) is known, specific high-resolution mass spectrometry data that would confirm the accurate mass and elemental composition are not present in publicly accessible scientific literature. keyorganics.netijpsm.com

Accurate Mass Determination and Elemental Composition Analysis

No published research provides the experimental accurate mass measurement for this compound, which would serve as a definitive confirmation of its elemental composition.

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

An analysis of the fragmentation pathways of this compound through tandem mass spectrometry (MS/MS) has not been documented. Such an analysis would be key to understanding the molecule's stability and the characteristic fragment ions formed under ionization, providing structural confirmation.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding within a compound. For this compound, these techniques would be crucial for confirming the presence and electronic environment of its key functional groups.

Detailed Analysis of Characteristic Functional Group Absorption Bands (nitrile, alkyne, amide)

A detailed analysis of the vibrational spectra would focus on the characteristic absorption bands of the nitrile (C≡N), terminal alkyne (C≡C-H), and tertiary amide (C=O) functionalities.

Hypothetical Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| C≡C stretch | ~2100 | Weak to Medium, Sharp | |

| Nitrile | C≡N stretch | ~2250 | Medium, Sharp |

| Amide | C=O stretch | ~1650 | Strong |

Nitrile (C≡N): The stretching vibration of the nitrile group is expected to appear in the region of 2260-2240 cm⁻¹. The intensity of this band in the IR spectrum is typically medium, while it can be variable in the Raman spectrum. Its precise position can be influenced by the electronic environment of the piperidine ring.

Alkyne (C≡C-H): The terminal alkyne would exhibit two characteristic vibrations. The stretching of the ≡C-H bond is anticipated to produce a strong, sharp band at approximately 3300 cm⁻¹ in the IR spectrum. The C≡C triple bond stretch would appear as a weaker, sharp band around 2140-2100 cm⁻¹. The presence and sharpness of these bands are definitive indicators of the terminal alkyne moiety.

Amide (C=O): The carbonyl stretch of the tertiary amide is a very strong absorption in the IR spectrum, typically found in the range of 1670-1630 cm⁻¹. Its position can provide information about potential ring strain or conformational effects influencing the amide bond.

Conformational Information from Vibrational Modes

Beyond functional group identification, vibrational spectroscopy can offer insights into the conformational isomers of the molecule. The piperidine ring can exist in different chair and boat conformations, and the orientation of the carbonitrile and heptynoyl substituents can vary. These different conformations would likely result in subtle shifts in the vibrational frequencies of the C-H, C-C, and C-N bonds in the fingerprint region (below 1500 cm⁻¹) of the spectrum. A detailed analysis of this region, potentially aided by computational modeling, could help in identifying the predominant conformation in the solid state or in solution.

X-ray Crystallography for Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. Should suitable crystals of this compound be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would unambiguously establish the conformation of the piperidine ring, the stereochemistry of the substituents, and the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Chiral Analogs

This compound itself is not chiral. However, if chiral analogs were to be synthesized, for instance, by introducing stereocenters on the piperidine ring or the side chain, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) would be indispensable. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the stereocenters. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry of the chiral analogs could be determined.

Synthetic Utility in Contemporary Organic Research

1-(Hept-6-ynoyl)piperidine-4-carbonitrile as a Versatile Chemical Building Block

The inherent reactivity of its distinct functional groups makes this compound a highly adaptable building block in organic synthesis. The piperidine (B6355638) ring is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, rendering it a desirable motif in medicinal chemistry. nih.govresearchgate.netnih.gov The terminal alkyne provides a reactive handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." escholarship.orgpcbiochemres.comnih.gov The nitrile group can be subjected to a range of transformations, including hydrolysis, reduction, or participation in cycloaddition reactions.

In the realm of multistep organic synthesis, this compound serves as a valuable precursor for the generation of more elaborate molecular structures. The strategic placement of its functional groups allows for sequential and orthogonal chemical modifications. For instance, the terminal alkyne can be selectively functionalized without affecting the nitrile or the piperidine amide bond under specific reaction conditions. This selective reactivity is a critical advantage in the design of complex synthetic routes.

The piperidine core itself is a common feature in a wide array of bioactive molecules, and synthetic routes to functionalized piperidines are of great interest. bohrium.comucd.ieresearchgate.netresearchgate.net The hept-6-ynoyl group can be envisioned as a linker or a pharmacophore element that can be further elaborated. For example, the alkyne can participate in Sonogashira couplings to introduce aryl or heteroaryl moieties, or it can be hydrated to form a ketone, providing another point for diversification.

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from common starting materials. nih.govnih.govcam.ac.uk this compound is an ideal scaffold for DOS due to its multiple points of diversification. The piperidine ring can be considered the core scaffold, while the terminal alkyne and the nitrile group are points for appendage diversity.

Combinatorial chemistry often employs robust and high-yielding reactions to create large libraries of related compounds for high-throughput screening. nih.govresearchgate.net The terminal alkyne functionality of this compound makes it particularly amenable to combinatorial synthesis via the CuAAC reaction. By reacting the alkyne with a library of organic azides, a vast number of 1,2,3-triazole-containing compounds can be rapidly synthesized. This approach is highly efficient for the generation of focused libraries for drug discovery programs. nih.govresearchgate.net

Table 1: Potential Diversification of this compound in DOS and Combinatorial Chemistry

| Functional Group | Potential Reactions for Diversification | Resulting Structural Motifs |

| Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazoles |

| Sonogashira coupling | Aryl/heteroaryl-substituted alkynes | |

| Hydration (e.g., with Hg(II) catalysis) | Methyl ketones | |

| Mannich reaction (C-H activation) | Propargylamines | |

| Nitrile | Reduction (e.g., with LiAlH4 or catalytic hydrogenation) | Primary amines |

| Hydrolysis (acidic or basic conditions) | Carboxylic acids or amides | |

| [2+3] Cycloaddition with azides | Tetrazoles | |

| Piperidine Amide | Reduction (e.g., with strong reducing agents) | Tertiary amines |

This table illustrates the potential chemical transformations for each functional group, leading to a diverse range of molecular scaffolds.

Development of Novel Synthetic Methodologies

The unique combination of functional groups in this compound also makes it a valuable tool for the development of new synthetic methods. Its reactivity can be harnessed to explore novel reaction conditions, catalytic systems, and to validate new chemical reaction discovery platforms.

The terminal alkyne of this compound is a versatile functional group for testing new catalytic systems. researcher.life For example, it can be used as a substrate in the development of new catalysts for reactions such as hydroamination, hydroarylation, or cycloaddition reactions. The presence of the amide and nitrile functionalities allows for the assessment of catalyst tolerance to these common functional groups.

Furthermore, the development of green and sustainable chemical methodologies is a major focus of modern chemistry. researcher.life This compound can serve as a model substrate for testing reactions in environmentally friendly solvents or under milder reaction conditions, contributing to the advancement of sustainable organic synthesis.

High-throughput screening and automated synthesis are increasingly used in chemical reaction discovery. nih.gov The well-defined structure and multiple reactive sites of this compound make it a suitable candidate for integration into such platforms. By subjecting this compound to a wide array of reagents and reaction conditions in a systematic manner, new and unexpected chemical transformations can be identified. The terminal alkyne, in particular, is a valuable functionality for reaction discovery due to its diverse reactivity profile. escholarship.orgnih.gov

Contribution to Chemical Library Generation

The generation of diverse and well-characterized chemical libraries is fundamental to drug discovery and chemical biology. nih.govmdpi.com this compound is a prime candidate for the construction of such libraries due to its amenability to combinatorial and parallel synthesis techniques.

The piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in approved drugs and biologically active compounds. nih.govresearchgate.net By using this compound as a starting point, libraries of compounds containing this important core can be generated. The subsequent screening of these libraries can lead to the identification of new hit compounds for various biological targets.

The "click chemistry" handle provided by the terminal alkyne is particularly powerful for library generation. pcbiochemres.comnih.gov The CuAAC reaction is known for its high efficiency, broad substrate scope, and mild reaction conditions, making it ideal for the rapid and reliable synthesis of large numbers of compounds. nih.gov

Table 2: Illustrative Example of a Combinatorial Library Synthesis

| Scaffold | Reagent A (Azide) | Reagent B (Alkyne) | Resulting Library |

| Piperidine-4-carbonitrile | Library of diverse organic azides (R-N3) | This compound | A library of 1-(heptanoyl-triazolyl)-piperidine-4-carbonitrile derivatives with diverse R groups. |

This table demonstrates how the subject compound can be used in a combinatorial approach to generate a library of new chemical entities.

Chemical Biology Research Perspectives and Applications As Molecular Tools

Design and Synthesis of Molecular Probes and Activity-Based Probes

The design of molecular probes is a cornerstone of chemical biology, enabling the study of biomolecules in their native environment. The structure of 1-(Hept-6-ynoyl)piperidine-4-carbonitrile incorporates key elements for the construction of such probes.

The hept-6-ynoyl moiety of the compound provides a terminal alkyne, a critical functional group for bioorthogonal chemistry. researchgate.net This alkyne acts as a "handle" that is largely inert in complex biological systems but can undergo highly specific and efficient reactions with a partner functional group, most notably an azide (B81097). nih.gov This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," forms a stable triazole linkage. researchgate.netexplorationpub.com

In the context of this compound, the piperidine-4-carbonitrile portion can be designed as a ligand to recognize a specific biological target. By appending this ligand to the hept-6-ynoyl "click" handle, researchers can create a probe that first binds to its target and is then "clicked" to a reporter molecule (e.g., a fluorophore or biotin) that carries a complementary azide group. This modular approach allows for the detection, visualization, and isolation of the target biomolecule from complex mixtures like cell lysates. mdpi.combiorxiv.org The small size of the alkyne and azide groups ensures that they minimally perturb the biological system or the function of the molecules to which they are attached until the ligation reaction is initiated. nih.gov

Table 1: Key Reactions in Bioorthogonal Ligation

| Reaction Name | Reacting Groups | Catalyst | Product | Key Features |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) | 1,4-disubstituted Triazole | High efficiency, high regioselectivity, mild reaction conditions. explorationpub.comnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN), Azide | None (Copper-free) | Triazole | Avoids cellular toxicity associated with copper catalysts. nih.govmedchemexpress.com |

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study the function of large enzyme families directly in native biological systems. wikipedia.org ABPP probes typically consist of a reactive group (or "warhead") that covalently modifies the active site of an enzyme, a linker, and a reporter tag. mdpi.com

The this compound scaffold is well-suited for the development of two-step ABPP probes. In this design, the probe contains the hept-6-ynoyl terminal alkyne as a handle for downstream derivatization. researchgate.netnih.gov A suitable reactive group, designed to target a specific class of enzymes, would be incorporated into the piperidine-4-carbonitrile portion of the molecule. After the probe has covalently labeled its enzymatic targets within a proteome, the entire system is treated with a reporter tag (such as a fluorophore or biotin) bearing an azide group. wikipedia.orgresearchgate.net The subsequent "click" reaction attaches the reporter to the probe-labeled enzymes, enabling their detection and identification via techniques like in-gel fluorescence scanning or affinity purification followed by mass spectrometry. mdpi.comresearchgate.net This approach offers the advantage of using smaller, more cell-permeable probes that are less likely to interfere with enzyme recognition, as the bulky reporter tag is introduced only after labeling is complete. researchgate.net

Scaffolds for Targeted Protein Degradation Systems (e.g., PROTACs)

Targeted protein degradation using technologies like Proteolysis-Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality. nih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. tocris.comsigmaaldrich.com The structure of this compound provides a valuable framework for the synthesis of PROTACs.

A PROTAC molecule is composed of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. tocris.com The piperidine-4-carbonitrile portion of the molecule can be chemically elaborated to serve as a specific ligand for a POI. Piperidine (B6355638) scaffolds are prevalent in medicinal chemistry and have been successfully developed into ligands for a wide range of biological targets, including enzymes and receptors. nih.govnih.govencyclopedia.pub Furthermore, the nitrile group itself can be a key pharmacophore, participating in crucial binding interactions or serving as a reactive warhead for covalent inhibitors. nih.govrsc.org By designing the piperidine-nitrile moiety to bind a specific POI, the entire this compound molecule can function as a POI-binding component ready for linkage to an E3 ligase ligand.

The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the formation of a productive ternary complex between the POI and the E3 ligase. explorationpub.com The this compound scaffold offers multiple features for strategic linker design.

Alkyne Handle for Click Chemistry: The terminal alkyne is an ideal anchor point for attaching the E3 ligase ligand. medchemexpress.commedchemexpress.com Using CuAAC "click" chemistry, an azide-functionalized E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for the Cereblon E3 ligase) can be efficiently coupled to the alkyne of the POI-binding moiety. nih.govnih.gov This modular approach allows for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions to optimize degradation efficiency. explorationpub.comnih.gov

Design of Chemical Inhibitors (focus on structural design principles, not biological activity)

The structural elements of this compound lend themselves to the rational design of chemical inhibitors. The design principles focus on how the scaffold can be oriented within an enzyme's active site to achieve inhibition.

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently used as a central framework for inhibitors. nih.govresearchgate.net Its chair-like conformation allows for the precise spatial arrangement of substituents to interact with specific pockets within a protein's binding site. nih.gov In the context of this compound, the hept-6-ynoyl group and the nitrile group are positioned at the 1- and 4-positions of the piperidine ring, respectively. This 1,4-disubstitution pattern allows these functional groups to be directed into distinct regions of a target's active site.

The nitrile group is a particularly interesting feature for inhibitor design. Due to the electrophilic nature of the nitrile carbon, it can act as a "warhead" to form a reversible or irreversible covalent bond with nucleophilic residues (such as cysteine or serine) in an enzyme's active site. nih.govrsc.org The reactivity of the nitrile can be tuned by the surrounding chemical environment. nih.gov Therefore, the piperidine-4-carbonitrile moiety can be designed as a covalent inhibitor where the piperidine ring provides the primary binding interactions and orients the nitrile group for covalent modification of the target protein. This strategy has been successfully employed in the design of inhibitors for various enzyme classes, including proteases and kinases. nih.govresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Lack of Specific Research Data Hinders Detailed Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings specifically focused on the chemical compound This compound are not available in the public domain. Consequently, an in-depth article strictly adhering to the requested outline, which requires detailed research findings for each section, cannot be generated at this time.

The inquiry sought to explore the compound's role in several advanced areas of chemical biology and drug discovery. However, the available information is limited to basic chemical identifiers and supplier details. There is a significant absence of published studies investigating its use as a scaffold for rational drug design, its application in pharmacophore modeling, or its specific utility in chemo-proteomic applications for target identification.

While the structural features of This compound suggest potential applications in these fields, any discussion would be purely speculative and not based on the "detailed research findings" stipulated in the request. The presence of a terminal alkyne, for instance, is a common feature in probes used for "click chemistry" in chemo-proteomics. Similarly, the piperidine core is a well-established scaffold in medicinal chemistry. nih.govresearchgate.netarizona.eduresearchgate.netelsevier.com The nitrile group can also serve as a key interaction point in pharmacophore models.

However, without specific studies on this particular molecule, it is impossible to provide a scientifically accurate and detailed account of its research perspectives and applications as requested. The generation of interactive data tables based on non-existent research findings would be inappropriate.